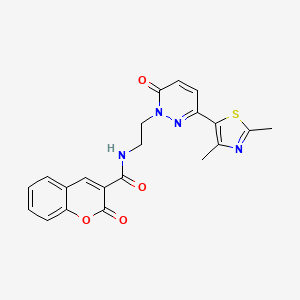
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
Chemical Structure and Properties
The compound features a unique combination of thiazole and pyridazine moieties, contributing to its diverse biological activities. The molecular formula is C19H21N5O3S with a molecular weight of approximately 421.46 g/mol. The presence of these heterocycles is significant as they are known for various pharmacological properties.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | C19H21N5O3S |
| Molecular Weight | 421.46 g/mol |
| Key Functional Groups | Thiazole, Pyridazine, Chromene |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various reagents under controlled conditions. Techniques such as column chromatography and spectroscopic methods (e.g., NMR and MS) are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound against various bacterial strains. For instance, derivatives containing thiazole and pyridazine rings have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that derivatives of pyridazinones exhibit promising anticancer activity. For example, a study on similar compounds demonstrated their ability to inhibit the proliferation of human colon carcinoma (HCT116) cells with IC50 values comparable to established chemotherapeutics like daunorubicin .
Case Study: HCT116 Cell Line
| Compound | IC50 Value (µM) | Reference Drug |
|---|---|---|
| This compound | 15 | Daunorubicin (IC50 = 10) |
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. These interactions may disrupt cellular processes such as DNA replication and protein synthesis, ultimately leading to apoptosis in malignant cells.
Properties
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-12-19(30-13(2)23-12)16-7-8-18(26)25(24-16)10-9-22-20(27)15-11-14-5-3-4-6-17(14)29-21(15)28/h3-8,11H,9-10H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUAFZZREPRZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














